1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one
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Overview
Description
1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C10H16O. It is a ketone, specifically a cyclohexenone derivative, characterized by its unique structure which includes a cyclohexene ring substituted with methyl and methylene groups. This compound is often used as a building block in organic synthesis due to its versatile reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-dimethyl-3-cyclohexen-1-yl methyl ketone with suitable reagents can yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as vanadium or other transition metals can facilitate the oxidation of cyclohexene derivatives to produce the target compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in metabolic studies or drug development .
Comparison with Similar Compounds
- 1,4-Dimethyl-3-cyclohexen-1-yl methyl ketone
- 1,4-Dimethyl-4-acetyl-1-cyclohexene
- 1,4-Dimethyl-4-acetylcyclohexene
Comparison: Compared to these similar compounds, 1-(1,4-Dimethyl-6-methylidenecyclohex-3-en-1-yl)ethan-1-one is unique due to the presence of the methylene group at the 6-position of the cyclohexene ring. This structural feature imparts distinct reactivity and properties, making it a valuable compound in various synthetic applications .
Properties
CAS No. |
90213-44-8 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-(1,4-dimethyl-6-methylidenecyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H16O/c1-8-5-6-11(4,10(3)12)9(2)7-8/h5H,2,6-7H2,1,3-4H3 |
InChI Key |
NCTSWAIXJPOIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(=C)C1)(C)C(=O)C |
Origin of Product |
United States |
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